N-(4-ethoxyphenyl)-2-oxo-2-[(2E)-2-(3-pyridinylmethylene)hydrazino]acetamide
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Overview
Description
N-(4-ethoxyphenyl)-2-oxo-2-[(2E)-2-(3-pyridinylmethylene)hydrazino]acetamide is a complex organic compound with a unique structure that combines an ethoxyphenyl group, a pyridinylmethylene group, and a hydrazinoacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-2-oxo-2-[(2E)-2-(3-pyridinylmethylene)hydrazino]acetamide typically involves the condensation of 4-ethoxybenzaldehyde with 3-pyridinecarboxaldehyde in the presence of hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting hydrazone intermediate is then reacted with ethyl acetoacetate under acidic or basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-2-oxo-2-[(2E)-2-(3-pyridinylmethylene)hydrazino]acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxyphenyl and pyridinylmethylene groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(4-ethoxyphenyl)-2-oxo-2-[(2E)-2-(3-pyridinylmethylene)hydrazino]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-oxo-2-[(2E)-2-(3-pyridinylmethylene)hydrazino]acetamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of cellular signaling pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
- N-(4-ethoxyphenyl)acetamide
- N-(4-hydroxyphenyl)acetamide
- N-(4-methoxyphenyl)acetamide
Uniqueness
N-(4-ethoxyphenyl)-2-oxo-2-[(2E)-2-(3-pyridinylmethylene)hydrazino]acetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H16N4O3 |
---|---|
Molecular Weight |
312.32 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-N'-[(E)-pyridin-3-ylmethylideneamino]oxamide |
InChI |
InChI=1S/C16H16N4O3/c1-2-23-14-7-5-13(6-8-14)19-15(21)16(22)20-18-11-12-4-3-9-17-10-12/h3-11H,2H2,1H3,(H,19,21)(H,20,22)/b18-11+ |
InChI Key |
LWHABUHBRDQMAL-WOJGMQOQSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CN=CC=C2 |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CN=CC=C2 |
Origin of Product |
United States |
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